Enhanced Lipophilicity vs. Analog
(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid demonstrates a higher LogP value (0.93) compared to the non-methylated analog, (4-chloro-1H-pyrazol-1-yl)acetic acid (LogP = 0.62) [1][2]. This increased lipophilicity is due to the additional methyl group, which enhances the compound's ability to partition into lipid environments, a key factor in predicting its pharmacokinetic behavior and membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.93 |
| Comparator Or Baseline | (4-chloro-1H-pyrazol-1-yl)acetic acid (LogP = 0.62) |
| Quantified Difference | +0.31 (increase of approximately 50%) |
| Conditions | Predicted LogP values from chemical databases; a standard measure for estimating partition coefficient. |
Why This Matters
LogP is a critical parameter in drug design and agrochemical development, directly influencing a molecule's absorption, distribution, and overall bioavailability.
- [1] ChemSrc. (n.d.). (4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid. M.chemsrc.com. View Source
- [2] ChemSrc. (n.d.). (4-Chloro-1H-pyrazol-1-yl)acetic acid. M.chemsrc.com. View Source
